4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride

Description

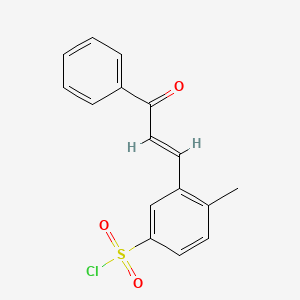

4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride is a substituted benzenesulfonyl chloride derivative characterized by a methyl group at the 4-position and a 3-oxo-3-phenylpropenyl moiety at the 3-position of the benzene ring. This structural complexity distinguishes it from simpler benzenesulfonyl chlorides, such as benzenesulfonyl chloride (C₆H₅SO₂Cl) or p-toluenesulfonyl chloride (CH₃C₆H₄SO₂Cl). The compound’s sulfonyl chloride group (-SO₂Cl) renders it highly reactive, enabling its use as a key intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized aromatic compounds .

Properties

IUPAC Name |

4-methyl-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3S/c1-12-7-9-15(21(17,19)20)11-14(12)8-10-16(18)13-5-3-2-4-6-13/h2-11H,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRUQJKGVFHZFM-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)/C=C/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-oxo-3-phenylpropenyl derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride group . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity . Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions (e.g., using pyridine or triethylamine).

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfone Derivatives: Formed from the reaction with thiols.

Alcohol Derivatives: Formed from the reduction of the ketone group.

Scientific Research Applications

4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride is utilized in various scientific research applications:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Biochemistry: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group . This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives . The ketone group also participates in reactions, such as reductions, to form alcohol derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 4-methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride can be inferred through comparisons with analogous sulfonyl chlorides. Below is a detailed analysis:

Reactivity and Stability

Benzenesulfonyl Chloride (C₆H₅SO₂Cl) :

- Reactivity: Moderately reactive. Requires prolonged stirring (3 hours) or refluxing (1 hour) with 2.5 M NaOH for hydrolysis, achieving >99.98% destruction efficiency .

- Stability: Degrades under basic conditions; incompatible with strong oxidizing agents .

- Structural Influence: The absence of electron-donating groups results in slower hydrolysis compared to acetyl chloride or thionyl chloride .

p-Toluenesulfonyl Chloride (CH₃C₆H₄SO₂Cl) :

This compound :

- Inferred Reactivity: The electron-withdrawing 3-oxo-3-phenylpropenyl group may enhance electrophilicity at the sulfonyl chloride, increasing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the propenyl group could slow reactions compared to simpler derivatives.

- Inferred Stability: Likely sensitive to light and heat, similar to benzenesulfonyl chloride . The conjugated propenyl group may introduce additional stability via resonance, but this requires experimental validation.

Physical and Chemical Properties

Hazard Profiles

Benzenesulfonyl Chloride :

- This compound: Inferred Hazards: Expected to share similar risks (skin/eye corrosion, systemic toxicity) due to the reactive -SO₂Cl group.

Biological Activity

4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride, with the CAS number 728864-86-6, is a sulfonyl chloride compound that has garnered attention in various fields of chemical research. Its unique structure, characterized by a sulfonyl chloride group attached to a phenylpropenyl moiety, suggests potential biological activities that merit detailed investigation. This article aims to explore the biological activity of this compound, including its pharmacological properties, toxicity profile, and potential applications in medicinal chemistry.

Molecular Formula : C16H13ClO3S

Molecular Weight : 320.80 g/mol

Structure : The compound features a sulfonyl chloride group attached to a substituted phenyl ring, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H13ClO3S |

| Molecular Weight | 320.80 g/mol |

| CAS Number | 728864-86-6 |

Pharmacological Properties

Research into the biological activity of this compound indicates several potential pharmacological applications:

- Antimicrobial Activity : Preliminary studies suggest that sulfonyl chlorides can exhibit antimicrobial properties. The presence of the electron-withdrawing sulfonyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. The ability of this compound to interfere with cellular signaling pathways or induce apoptosis in cancer cells remains an area for further exploration.

- Enzyme Inhibition : Sulfonyl chlorides are known to act as inhibitors of various enzymes. This compound may exhibit inhibitory effects on proteases or other enzymes critical for pathogen survival or cancer cell proliferation.

Toxicity Profile

The toxicity of this compound has not been extensively documented in the literature. However, as with many sulfonyl chlorides, it is likely to be hazardous upon exposure due to the release of hydrochloric acid and other toxic byproducts upon hydrolysis. Safety data sheets indicate that appropriate handling precautions should be taken when working with this compound in laboratory settings .

Case Study 1: Antimicrobial Screening

In a study conducted by researchers at Oakwood Chemical, various sulfonyl chlorides were screened for antimicrobial activity against common pathogens such as E. coli and S. aureus. The findings indicated that certain derivatives exhibited significant inhibition zones, suggesting potential use as antimicrobial agents .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for 4-Methyl-3-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation or functionalization of a benzene ring precursor. For example, Friedel-Crafts sulfonation using benzenesulfonyl chloride derivatives (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride [TPSCI]) can introduce sulfonyl groups under controlled conditions . Key factors include:

- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution.

- Temperature control : Excess heat may lead to decomposition or byproducts (e.g., sulfonic acid derivatives).

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility. Challenges include regioselectivity due to competing substituent effects (e.g., methyl and propenyl groups) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on its GHS classification (skin/eye corrosion, systemic toxicity), stringent precautions are required :

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via approved waste facilities.

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis .

Q. Which analytical methods are most effective for purity assessment and structural confirmation?

- HPLC-MS : Detects trace impurities (e.g., sulfonic acid byproducts) with a C18 column and methanol/water mobile phase .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methyl group at δ 2.3 ppm, sulfonyl chloride at δ 7.5–8.0 ppm) .

- FT-IR : Confirms sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents modulate the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. For example:

- Solvolysis kinetics : In fluoroalcohol solvents, the rate of hydrolysis increases by 10-fold when a nitro group is para to the sulfonyl chloride .

- Steric effects : Bulky substituents (e.g., 3-oxo-3-phenylpropenyl) may hinder access to the reactive site, requiring elevated temperatures (80–100°C) for efficient coupling .

Q. What factors contribute to the compound’s stability under varying storage and reaction conditions?

- Light sensitivity : UV exposure induces decomposition (e.g., release of SO₂ and HCl), necessitating amber glass storage .

- Moisture : Hydrolysis to benzenesulfonic acid occurs rapidly in aqueous media (t½ < 1 hour at 25°C) .

- Temperature : Decomposition above 200°C produces toxic gases (CO, SOₓ), requiring inert atmospheres for high-temperature reactions .

Q. How is this compound utilized in synthesizing biologically active sulfonamide derivatives?

The sulfonyl chloride group reacts with amines to form sulfonamides, a key pharmacophore in drug discovery:

- Antimicrobial agents : Coupling with heterocyclic amines (e.g., pyridines) yields compounds with MIC values < 1 µg/mL against Gram-positive bacteria .

- Enzyme inhibitors : Derivatives targeting carbonic anhydrase show IC₅₀ values in the nanomolar range . Optimization involves adjusting stoichiometry (1.2:1 amine:sulfonyl chloride) and using bases (e.g., triethylamine) to scavenge HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.